molecular formula C9H9N3S2 B1272290 3-Amino-5-benzylthio-1,2,4-thiadiazole CAS No. 60093-11-0

3-Amino-5-benzylthio-1,2,4-thiadiazole

Cat. No. B1272290
CAS RN: 60093-11-0
M. Wt: 223.3 g/mol
InChI Key: VTSHLDJUHMNAIL-UHFFFAOYSA-N
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Description

3-Amino-5-benzylthio-1,2,4-thiadiazole is a chemical compound with the molecular formula C9H9N3S2 . It has been used to study and investigate its antitumor activities against human cervix adenocarcinoma (HeLa), human liver cancer cell (SMMC-7721), human breast cancer cell (MCF-7) and human lung cancer cell (A549) lines .


Synthesis Analysis

The synthesis of 5-amino-1,3,4-thiadiazole-2-thiol and 5-(benzylthio)-1,3,4-thiadiazol-2-amine derivatives have been carried out effectively with the use of ultrasound . This is the first use of ultrasound for both reactions .


Molecular Structure Analysis

The molecular structure of 3-Amino-5-benzylthio-1,2,4-thiadiazole has been investigated computationally via density functional theory (DFT) calculations . Comparisons have been made between experimental and computationally obtained data .


Chemical Reactions Analysis

The reactions and the chemical species which take place in the synthesis of 5-amino-1,3,4-thiadiazole-2-thiol and 5-(benzylthio)-1,3,4-thiadiazol-2-amine derivatives have been investigated . The results showed that ultrasound can increase the efficiency of the investigated reactions and can be a good alternative to conventional methods .


Physical And Chemical Properties Analysis

3-Amino-5-benzylthio-1,2,4-thiadiazole has a melting point of 157.0 to 161.0 °C, a boiling point of 416.2±38.0 °C (Predicted), and a density of 1.39±0.1 g/cm3 (Predicted) . It is slightly soluble in DMSO and Methanol .

Scientific Research Applications

Antitumor Agents against Chronic Myelogenous Leukemia

  • Summary of Application: This compound has been synthesized and evaluated for its cytotoxic effects on multiple human cancer cell lines, including the K562 chronic myelogenous leukemia cell line that expresses the Bcr-Abl tyrosine kinase .
  • Methods of Application: The cytotoxic effects of the compounds were determined using the MTT assay on K562 CML and other leukemia cell lines (Jurkat and MT-2) and the HeLa human cervical carcinoma cell line after 48 hours of incubation .
  • Results: The compound inhibited the Abl protein kinase with an IC50 value of 7.4 µM and showed selective activity against the Bcr-Abl positive K562 cell line .

Anticancer Agents

  • Summary of Application: A novel series of 1-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-3-phenylurea derivatives were designed and synthesized as sorafenib analogs .
  • Methods of Application: The in vitro cytotoxicity effects of synthesized compounds were evaluated against four different human cancer cells including MCF-7, HepG2, A549, and HeLa cell lines .
  • Results: Most of the compounds significantly prevented the proliferation of tested cancer cells. In particular, 2-F, 4-Cl, and 2,6-diF substituted derivatives showed promising activities, especially against Hela cancer cells (IC50=0.37, 0.73 and 0.95µM, respectively) which were significantly more potent than sorafenib as the reference drug (IC50=7.91µM) .

Antitumor Activities against Various Cancer Cell Lines

  • Summary of Application: 2-Benzylthio-5-amino-1,3,4-thiadiazole is used to study and investigate its antitumor activities against human cervix adenocarcinoma (HeLa), human liver cancer cell (SMMC-7721), human breast cancer cell (MCF-7) and human lung cancer cell (A549) lines .
  • Methods of Application: The antitumor activities of the compound were evaluated by CCK-8 assay .
  • Results: The specific results or outcomes obtained from this application are not provided in the source .

Antimicrobial Activity

  • Summary of Application: This compound has been synthesized and evaluated for its antimicrobial activity. It has been found to control the growth of pathogenic bacteria (S. aureus, B. subtilis, E. coli, and P. aeruginosa), and unicellular fungi (C. albicans) .
  • Methods of Application: The antimicrobial activities of the compound were evaluated by measuring the clear zones around the compound in a culture of the microorganisms .
  • Results: The MIC values were in the range of 25–100 µg mL –1 for Cs-EATT and 25–200 µg mL –1 for Cs-BATT with varied clear zones .

Antitumor Agents against Various Cancer Cell Lines

  • Summary of Application: 2-Benzylthio-5-amino-1,3,4-thiadiazole is used to study and investigate its antitumor activities against human cervix adenocarcinoma (HeLa), human liver cancer cell (SMMC-7721), human breast cancer cell (MCF-7) and human lung cancer cell (A549) lines .
  • Methods of Application: The antitumor activities of the compound were evaluated by CCK-8 assay .
  • Results: The specific results or outcomes obtained from this application are not provided in the source .

Propellants, Explosives, Pyrotechnics, and Chemotherapy

  • Summary of Application: High nitrogen containing heterocyclic systems, such as 1,2,4-triazoles, have been the subject of growing study over the past ten years due to their usefulness in a variety of applications, including propellants, explosives, pyrotechnics, and particularly chemotherapy .
  • Methods of Application: The methods of application or experimental procedures, including any relevant technical details or parameters, are not provided in the source .
  • Results: The specific results or outcomes obtained from this application are not provided in the source .

Antimicrobial Activity

  • Summary of Application: This compound has been synthesized and evaluated for its antimicrobial activity. It has been found to control the growth of pathogenic bacteria (S. aureus, B. subtilis, E. coli, and P. aeruginosa), and unicellular fungi (C. albicans) .
  • Methods of Application: The antimicrobial activities of the compound were evaluated by measuring the clear zones around the compound in a culture of the microorganisms .
  • Results: The MIC values were in the range of 25–100 µg mL –1 for Cs-EATT and 25–200 µg mL –1 for Cs-BATT with varied clear zones .

Antitumor Agents against Various Cancer Cell Lines

  • Summary of Application: 2-Benzylthio-5-amino-1,3,4-thiadiazole is used to study and investigate its antitumor activities against human cervix adenocarcinoma (HeLa), human liver cancer cell (SMMC-7721), human breast cancer cell (MCF-7) and human lung cancer cell (A549) lines .
  • Methods of Application: The antitumor activities of the compound were evaluated by CCK-8 assay .
  • Results: The specific results or outcomes obtained from this application are not provided in the source .

Propellants, Explosives, Pyrotechnics, and Chemotherapy

  • Summary of Application: High nitrogen containing heterocyclic systems, such as 1,2,4-triazoles, have been the subject of growing study over the past ten years due to their usefulness in a variety of applications, including propellants, explosives, pyrotechnics, and particularly chemotherapy .
  • Methods of Application: The methods of application or experimental procedures, including any relevant technical details or parameters, are not provided in the source .
  • Results: The specific results or outcomes obtained from this application are not provided in the source .

Safety And Hazards

The compound is classified as an irritant. It has hazard statements H315-H319, indicating it can cause skin irritation and serious eye irritation . Precautionary measures include avoiding contact with skin and eyes, and using non-sparking tools to prevent fire caused by electrostatic discharge steam .

Future Directions

Thiadiazole compounds, including 3-Amino-5-benzylthio-1,2,4-thiadiazole, are important molecules in organic and pharmaceutical chemistry . They have potential applications in various fields, including medicine and agrochemistry . Future research may focus on improving the efficiency of their synthesis and expanding their applications .

properties

IUPAC Name

5-benzylsulfanyl-1,2,4-thiadiazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3S2/c10-8-11-9(14-12-8)13-6-7-4-2-1-3-5-7/h1-5H,6H2,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTSHLDJUHMNAIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=NC(=NS2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50373337
Record name 5-(Benzylsulfanyl)-1,2,4-thiadiazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50373337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-5-benzylthio-1,2,4-thiadiazole

CAS RN

60093-11-0
Record name 5-[(Phenylmethyl)thio]-1,2,4-thiadiazol-3-amine
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Record name 5-(Benzylsulfanyl)-1,2,4-thiadiazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50373337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 60093-11-0
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